molecular formula C4H4N6O2 B2958125 [1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide CAS No. 82523-12-4

[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide

Cat. No.: B2958125
CAS No.: 82523-12-4
M. Wt: 168.116
InChI Key: XUOHLZMDPQVKEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide typically involves the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in the presence of hydrochloric acid. This reaction forms a key precursor, 5,6-dihydro-[1,2,5]oxadiazolo[3,4-d]pyridazine-4,7-dione, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, likely due to its specialized applications and relatively recent emergence in scientific research. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen and oxygen atoms in its structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxides, while substitution reactions can introduce halogen atoms into the compound’s structure.

Scientific Research Applications

[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide involves its ability to act as an electron-withdrawing agent. This property allows it to participate in various chemical reactions, including those that generate nitric oxide. The molecular targets and pathways involved in its action are still being studied, but its potential as a nitric oxide donor is of particular interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide lies in its specific combination of nitrogen and oxygen atoms, which confer unique electron-withdrawing properties. This makes it particularly useful in applications requiring high-energy materials and efficient electron transfer.

Properties

IUPAC Name

3-oxido-[1,2,5]oxadiazolo[3,4-d]pyridazin-3-ium-4,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O2/c5-3-1-2(4(6)8-7-3)10(11)12-9-1/h(H2,5,7)(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOHLZMDPQVKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NO[N+](=C1C(=NN=C2N)N)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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